4-Bromobenzo[d]thiazol-2-amine hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of benzothiazole, which is a heterocyclic compound that incorporates both sulfur and nitrogen in its structure. This compound is distinguished by its specific substitution pattern, featuring both bromine and amine functional groups, which contribute to its unique chemical reactivity and potential biological activities .
4-Bromobenzo[d]thiazol-2-amine hydrochloride falls under the category of organic compounds, specifically heterocycles. It is also classified as an amine, due to the presence of the amino group in its structure, and as a halogenated compound due to the bromine atom.
The synthesis of 4-Bromobenzo[d]thiazol-2-amine hydrochloride can be achieved through several methods, primarily focusing on the bromination of benzo[d]thiazole derivatives. A common synthetic route involves reacting 2-aminobenzothiazole with bromine in a suitable solvent like acetic acid. This reaction is typically conducted under controlled conditions to ensure selective bromination at the 4-position of the benzothiazole ring .
The molecular structure of 4-Bromobenzo[d]thiazol-2-amine hydrochloride features a benzothiazole ring system with a bromine atom at the 4-position and an amino group at the 2-position. The presence of these functional groups significantly influences the compound's reactivity and biological properties.
4-Bromobenzo[d]thiazol-2-amine hydrochloride participates in various chemical reactions, including:
The mechanism of action for 4-Bromobenzo[d]thiazol-2-amine hydrochloride is primarily related to its biological activities. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer properties through various pathways:
The compound's purity and identity can be confirmed through techniques such as thin-layer chromatography and spectroscopic methods (e.g., IR, NMR) for detailed structural analysis .
4-Bromobenzo[d]thiazol-2-amine hydrochloride has broad applications in scientific research:
The 2-aminothiazole moiety is a versatile pharmacophore with demonstrated efficacy across multiple therapeutic domains. Its significance stems from three key attributes:
Hydrogen Bonding Capacity: The exocyclic amino group (–NH₂) acts as both a hydrogen bond donor and acceptor, enabling strong interactions with enzymatic targets. In kinase inhibitors, this group forms critical hydrogen bonds with hinge region residues (e.g., backbone carbonyls of Glu81 in CK2α) [8].
Planarity and Conjugation: The planar thiazole ring facilitates π-π stacking interactions with aromatic residues in binding pockets. This feature is exploited in DNA-intercalating agents and topoisomerase inhibitors, where molecular flatness enhances nucleic acid binding [10].
Synthetic Versatility: The amino group serves as a handle for derivatization via:
Table 1: Clinically Approved Drugs Containing 2-Aminothiazole Motifs
Drug Name | Therapeutic Area | Biological Target | Structural Feature |
---|---|---|---|
Dasatinib | Antileukemic | BCR-ABL, SRC kinases | 2-Aminothiazole core |
Alpelisib | Breast cancer | PI3Kα | 4-methylthiazole substituent |
Riluzole | ALS/Neuroprotection | Glutamate release inhibition | 2-Amino-6-trifluoromethoxybenzothiazole |
The hydrochloride salt form of 4-bromobenzo[d]thiazol-2-amine enhances aqueous solubility—critical for in vivo bioavailability—while maintaining the scaffold’s intrinsic capacity for target engagement [5] [10].
Bromine substitution at the C4 position of benzothiazole derivatives imparts distinct advantages over non-halogenated analogs:
Steric Effects: The van der Waals radius of bromine (1.85 Å) creates optimal hydrophobic filling in enzyme binding pockets. In tubulin inhibitors, C4-brominated thiazoles occupy a subpocket typically inaccessible to chlorine analogs, improving inhibition constants (Ki) by 3–5 fold [2] [10].
Electronic Contributions:
Resonance Effects: Bromine withdraws electrons from the thiazole ring, increasing the electrophilicity of C2 and C5 positions. This amplifies hydrogen-bond acceptor strength, critical for interactions with residues like Lys48 in protein kinase CK2 [8].
Metabolic Stability: Bromine reduces oxidative metabolism at adjacent positions. In hepatic microsome assays, 4-bromo derivatives exhibit >2-fold longer half-lives than non-halogenated analogs due to resistance to CYP450-mediated oxidation [4].
Table 2: Comparative Effects of Halogen Substituents on Benzothiazole Bioactivity
Halogen | Van der Waals Radius (Å) | Electronegativity | Effect on logP | Target Affinity (ΔKd vs H) |
---|---|---|---|---|
F | 1.47 | 3.98 | -0.15 | +1.2-fold |
Cl | 1.75 | 3.16 | +0.39 | +2.5-fold |
Br | 1.85 | 2.96 | +0.60 | +4.1-fold |
I | 1.98 | 2.66 | +1.10 | +3.8-fold |
Bromine’s balanced hydrophobicity (π+0.60) optimizes cell membrane penetration, as evidenced by PAMPA assays showing 4-bromobenzo[d]thiazol-2-amine derivatives with 3.7-fold higher permeability than unsubstituted counterparts [2] [4].
The development of brominated benzothiazoles reflects iterative optimization of natural product-inspired scaffolds:
Early Analog Synthesis (1980s–1990s): Initial routes focused on Hantzsch thiazole synthesis—condensing 2-bromo-4-bromoacetophenones with thioureas. Yields were modest (30–50%), and regioselectivity poor. Riluzole (approved 1995) demonstrated the in vivo viability of aminothiazoles but lacked halogen optimization [5] [10].
Halogenation Breakthroughs (2000–2010): Advances in catalytic bromination (e.g., NBS/CCl₄) enabled precise C4 functionalization. Seminal work revealed that:
"4-Bromination enhanced anticancer potency against MCF-7 cells (IC₅₀ = 10.5 μM) by 8.3-fold compared to non-brominated derivatives" [6]. Parallel studies identified synergistic effects of bromine and Schiff base moieties—compounds like 4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine showed dual COX-2/TNF-α inhibition [5].
Modern Computational Design (2015–Present): In silico techniques (molecular docking, QSAR) rationalized bromine’s role:
Table 3: Evolution of Key Bromobenzo[d]thiazol-2-amine Derivatives
Compound | Year | Synthetic Innovation | Bioactivity Highlight |
---|---|---|---|
4-Bromo-N-(3,4-dimethoxybenzylidene)thiazol-2-amine | 2012 | Iodine-catalyzed Hantzsch reaction | MIC = 16.1 µM vs S. aureus |
4-Bromobenzo[d]thiazol-2-amine hydrochloride | 2019 | HCl salt crystallization | IC₅₀ = 5.0 µM (COX-2 inhibition) |
MC11 (tetrabromoindenoindole) | 2024 | Scaffold hopping from benzothiazoles | IC₅₀ = 16 nM vs CK2α kinase |
Current research explores hybrid molecules—conjugating 4-bromobenzo[d]thiazol-2-amine with peptidomimetics for selective kinase inhibition (e.g., PI3Kα, CK2α′) [8] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7